Almotriptan-d6
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Overview
Description
Almotriptan-d6 is a deuterated form of Almotriptan, a selective serotonin receptor agonist used primarily for the treatment of migraine headaches. This compound is chemically similar to Almotriptan but contains six deuterium atoms, which can be used as an internal standard in pharmacokinetic studies due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Almotriptan-d6 involves the incorporation of deuterium atoms into the Almotriptan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent to maximize the incorporation of deuterium.
Purification: Employing techniques like chromatography to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Almotriptan-d6 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Almotriptan-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to quantify Almotriptan levels in biological samples.
Metabolic Studies: Helps in studying the metabolism and biotransformation of Almotriptan in the body.
Drug Development: Assists in the development of new migraine treatments by providing insights into the pharmacokinetics and pharmacodynamics of Almotriptan.
Mechanism of Action
Almotriptan-d6, like Almotriptan, exerts its effects by binding to serotonin 5-HT1B and 5-HT1D receptors. This binding leads to the constriction of cranial blood vessels, reducing blood flow and alleviating migraine symptoms . The molecular targets include the serotonin receptors, and the pathways involved are related to the modulation of neurotransmitter release and vasoconstriction.
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment with a similar mechanism of action.
Rizatriptan: A triptan with a faster onset of action compared to Almotriptan.
Zolmitriptan: Known for its efficacy in treating migraines with aura.
Uniqueness of Almotriptan-d6
This compound is unique due to its deuterium atoms, which provide stability and make it an ideal internal standard for pharmacokinetic studies. This distinguishes it from other triptans that do not have deuterated forms.
Properties
Molecular Formula |
C17H25N3O2S |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3/i1D3,2D3 |
InChI Key |
WKEMJKQOLOHJLZ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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